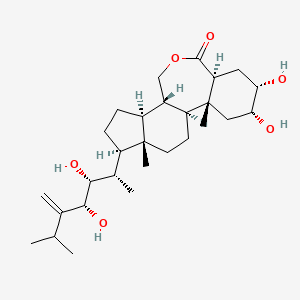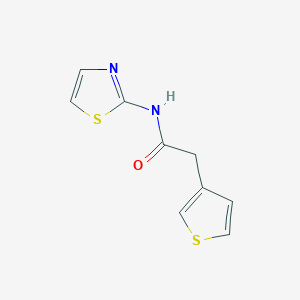![molecular formula C21H26N4O2 B13405808 2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and piperazinylmethyl groups in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and solvents like ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(3,4-Dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethoxy-phenyl)-imidazo[1,2-a]pyridine: Lacks the piperazinylmethyl group.
8-Methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine: Lacks the dimethoxyphenyl group.
Uniqueness: The presence of both the 3,4-dimethoxyphenyl and piperazinylmethyl groups in 2-(3,4-dimethoxy-phenyl)-8-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine contributes to its unique chemical properties and biological activities. This combination enhances its potential as a therapeutic agent compared to similar compounds .
Propriétés
Formule moléculaire |
C21H26N4O2 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C21H26N4O2/c1-15-5-4-10-25-17(14-24-11-8-22-9-12-24)20(23-21(15)25)16-6-7-18(26-2)19(13-16)27-3/h4-7,10,13,22H,8-9,11-12,14H2,1-3H3 |
Clé InChI |
IUPOKKJCPFQIHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2CN3CCNCC3)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)




![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
